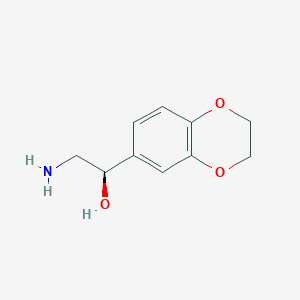

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

説明

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a chiral amino alcohol derivative containing a 2,3-dihydro-1,4-benzodioxin scaffold. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol (free base) and 215.68 g/mol as the hydrochloride salt . The (1R) stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound has been explored as a synthetic intermediate for bioactive molecules, including enzyme inhibitors such as ceramide glucosyltransferase inhibitors (e.g., in Gaucher’s disease therapy) .

特性

分子式 |

C10H13NO3 |

|---|---|

分子量 |

195.21 g/mol |

IUPAC名 |

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |

InChI |

InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2/t8-/m0/s1 |

InChIキー |

PNXFUGHWZSOHMC-QMMMGPOBSA-N |

異性体SMILES |

C1COC2=C(O1)C=CC(=C2)[C@H](CN)O |

正規SMILES |

C1COC2=C(O1)C=CC(=C2)C(CN)O |

製品の起源 |

United States |

準備方法

Method 1: Cyclization of Catechol Derivatives

- Reagents: Catechol or substituted catechols, dihalides such as 1,2-dibromoethane or 1,2-dichloroethane.

- Reaction Conditions: Basic or acidic conditions, often with reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Procedure: The catechol derivative undergoes nucleophilic substitution with dihalides, followed by intramolecular cyclization to form the benzodioxane ring system.

- Purification: Recrystallization or chromatography to isolate the benzodioxane derivative.

Method 2: Oxidative Cyclization

- Reagents: Catechol derivatives, oxidants such as ferric chloride or potassium permanganate.

- Reaction Conditions: Mild oxidative conditions under reflux.

- Outcome: Formation of the benzodioxane ring via oxidative cyclization, often used for functionalized derivatives.

Introduction of the Amino Group at the 2-Position

The amino group can be introduced via nucleophilic substitution or reduction of suitable precursors.

Method 3: Nucleophilic Amination

- Reagents: 2,3-dihydro-1,4-benzodioxin-6-yl halides (e.g., chlorides or bromides), ammonia or amines.

- Reaction Conditions: Reflux in polar solvents like ethanol or ammonia under pressure.

- Procedure: The halogenated benzodioxane reacts with ammonia or primary amines to afford the amino derivative.

Method 4: Reduction of Nitro Precursors

- Reagents: Nitrobenzodioxane derivatives, reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or tin chloride (SnCl₂).

- Reaction Conditions: Hydrogenation under mild conditions.

- Outcome: Conversion of nitro groups to amino groups at the 2-position.

Stereoselective Control to Obtain (1R)-Configuration

Achieving the (1R)-stereochemistry involves chiral catalysts or stereoselective synthesis pathways.

Method 5: Asymmetric Synthesis Using Chiral Catalysts

- Reagents: Chiral ligands or catalysts such as BINOL-based phosphines or chiral organocatalysts.

- Reaction Conditions: Mild, often in the presence of Lewis acids or chiral auxiliaries.

- Outcome: Enantioselective formation of the (1R)-isomer with high stereoselectivity.

Method 6: Resolution of Racemic Mixtures

- Reagents: Chiral acids or bases for diastereomeric salt formation.

- Procedure: Separation of diastereomers followed by regeneration of the pure enantiomer.

Functionalization to Form the Hydroxyl Group

The hydroxyl group at the 1-position can be introduced via hydroxylation or reduction of carbonyl intermediates.

Method 7: Hydroxylation of Alkyl Precursors

- Reagents: Hydroxylating agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

- Reaction Conditions: Controlled oxidation under mild conditions.

- Outcome: Selective hydroxylation at the desired position.

Method 8: Reduction of Ketone or Aldehyde Intermediates

- Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Reaction Conditions: Anhydrous solvents like tetrahydrofuran (THF).

- Outcome: Conversion of carbonyl groups to hydroxyl functionalities.

Final Assembly and Purification

The final compound, (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, is obtained through coupling reactions, often involving amide or amino alcohol formation.

- Coupling Reactions: Use of activating agents like carbodiimides (e.g., DCC, EDC) to facilitate amide bond formation if necessary.

- Purification Techniques: Chromatography (silica gel, HPLC), recrystallization, or sublimation to achieve high purity.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol moiety can be oxidized to the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a chemical compound with a benzodioxin moiety that has received attention in medicinal chemistry for its potential biological activities and therapeutic applications. The compound has an amino group and an alcohol group, which contribute to its reactivity and interaction capabilities.

Key Features

- Molecular Formula

- Molecular Weight 195.21 g/mol

Chemical Properties and Reactions

The chemical behavior of (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can be explored through various reactions. Its unique stereochemistry and the presence of both amino and alcohol functional groups enhance its reactivity and biological interactions, allowing for diverse synthetic modifications that can lead to novel derivatives with potentially enhanced pharmacological properties.

Potential Biological Activities

Research indicates that (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol exhibits significant biological activities.

Related Compounds

Several related compounds share structural similarities and potential biological activities:

- 2-Aminoethylbenzodioxole Contains similar benzodioxole structure and potential for similar biological activity.

- N-(2,3-Dihydrobenzo[1,4]dioxin)acetamide Exhibits enzyme inhibition and is used in similar therapeutic contexts.

- 2-Bromo-N-(2,3-dihydrobenzo[1,4]dioxin)acetamide Related structure with different halogen substitution that may exhibit varied reactivity.

作用機序

The mechanism of action of (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary based on the specific biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

The 2,3-dihydro-1,4-benzodioxin moiety is a versatile pharmacophore. Below is a detailed comparison of the target compound with analogous derivatives, emphasizing structural variations, biological activities, and applications.

Functional Group Modifications

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol

- Structure: Benzodioxin linked to a methylphenyl-methanol group.

- Activity : High potency PD-1/PD-L1 inhibitor (SoftMax score: 0.8285 ± 0.1396 in EGNN model predictions) .

- Key Difference: Replacement of the amino alcohol with a methanol group enhances binding to immune checkpoint proteins.

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid

- Structure : Benzodioxin linked to a carboxylic acid.

- Activity : Anti-inflammatory (comparable to ibuprofen in carrageenan-induced rat paw edema assays) .

(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride

Complex Heterocyclic Derivatives

(1R)-2-{[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]amino}-1-phenylethan-1-ol

- Structure : Benzodioxin fused to a pyrimidine ring and phenyl group.

- Activity: Not explicitly reported, but pyrimidine moieties often enhance kinase or receptor binding .

- Key Difference : The pyrimidine scaffold introduces π-π stacking interactions absent in the target compound.

3-[5-{[(1R,2S)-2-[(2,2-Difluoropropanyl)amino]-1-(benzodioxin-6-yl)propyl]oxy}indazol-1-yl]-N-[(3R)-tetrahydrofuran-3-yl]benzamide

Stereochemical and Pharmacokinetic Considerations

- Chirality : The (1R) configuration in the target compound is essential for enantioselective binding. For example, (1R,2R)-configured analogs show superior enzyme inhibition compared to (1S) isomers .

- Solubility: Hydrochloride salts (e.g., C₁₀H₁₄ClNO₂) improve aqueous solubility for drug formulations .

- Synthetic Accessibility: Derivatives like Schiff bases (e.g., 7-hydroxy-4-methyl-8-[(benzodioxin-6-yl)iminomethyl]-coumarin) highlight the scaffold’s adaptability for condensation reactions .

Comparative Data Table

生物活性

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, also known by its CAS number 491833-28-4, is a compound of interest due to its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been explored for its interactions with neurotransmitter systems, particularly in the context of GABA transporters.

The molecular formula of (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is C15H22N2O3, with a molecular weight of 278.35 g/mol. Its structure includes a benzodioxin moiety that may contribute to its biological activity through various mechanisms.

Research indicates that (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol exhibits significant activity as a selective GABA transporter inhibitor. GABA transporters are crucial in regulating the levels of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting these transporters, the compound may enhance GABAergic transmission, leading to potential anxiolytic and anticonvulsant effects.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit GABA transporters with varying potencies. For instance, certain analogs have shown inhibitory potencies in the upper nanomolar range against GAT1 (GABA transporter 1), suggesting that structural modifications can enhance their efficacy .

Case Study 1: GAT1 Inhibitors

A study focused on the synthesis and evaluation of various derivatives of nipecotic acid highlighted the activity of compounds similar to (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. These compounds exhibited selective inhibition of GAT1 over other GABA transporter subtypes, demonstrating their potential therapeutic applications in treating anxiety disorders and epilepsy .

Case Study 2: Anticonvulsant Effects

Another investigation assessed the anticonvulsant properties of structurally related compounds in mouse models. Results indicated that certain derivatives produced significant reductions in seizure frequency and severity, attributed to their action on GABA transport mechanisms . This suggests that (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol may share similar beneficial effects.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| CAS Number | 491833-28-4 |

| GABA Transporter Activity | Selective Inhibitor |

| Potency Range | Upper Nanomolar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。